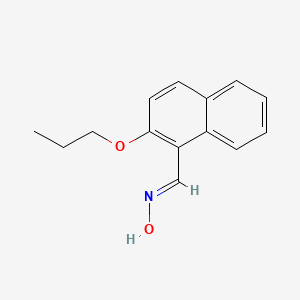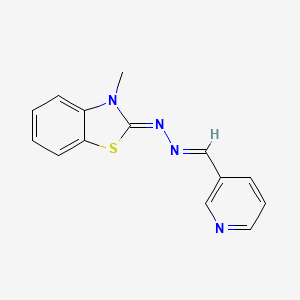![molecular formula C18H18ClN5O2 B5537545 2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation, cyclization, and substitution reactions. These processes often require precise conditions, such as specific solvents, temperatures, and catalysts, to achieve desired yields and purities. For example, the synthesis of related acetamide derivatives has been explored, demonstrating the importance of conformational analysis in developing potent compounds with desired biological activities (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant interactions, such as hydrogen bonding and conformational stability, critical for their biological activity. X-ray diffraction techniques have been employed to determine the crystal structure, showcasing the arrangement of molecules and intermolecular forces stabilizing the structure (Xiao-lon, 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds include oxidations, reductions, and nucleophilic substitutions. These reactions can significantly alter the compound's chemical properties, such as solubility, reactivity, and biological activity. For instance, the chemical oxidation of N,N-diphenylacetamides has been studied, demonstrating various reactivity channels leading to multiple products (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application and handling. These properties are influenced by the molecular structure and can be determined through analytical techniques like NMR, IR spectroscopy, and X-ray crystallography. The crystal structure of related compounds provides insights into the molecular arrangements and potential intermolecular interactions within the solid state (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. These properties are essential for understanding the compound's behavior in biological systems or chemical reactions. For example, the introduction of sulfanyl groups in acetamide derivatives has been explored to study their impact on antimicrobial activity, indicating how functional group modifications can alter chemical and biological properties (Mahyavanshi et al., 2017).
科学的研究の応用
Synthesis and Structural Characterization
The compound has been central to the development of novel synthetic routes and structural analyses. Researchers have explored efficient synthesis pathways for related compounds, emphasizing the role of specific functional groups and their reactivity. For example, Dawadi and Lugtenburg (2011) demonstrated high-yield syntheses of pyrrole derivatives, highlighting the versatility of chloroacetamide and cyanoacetamide in organic synthesis (Dawadi & Lugtenburg, 2011). Similarly, Xiao-lon (2015) characterized the crystal structure of a closely related compound, providing insights into its molecular configuration and the implications for its reactivity and interaction with other molecules (Xiao-lon, 2015).
Reactivity and Molecular Interaction Studies
The exploration of the reactivity of compounds similar to the one has yielded significant insights into their potential applications. Pailloux et al. (2007) investigated the oxidation reactivity of related acetamide compounds, revealing pathways that could be relevant for the development of new chemical entities with specific functional properties (Pailloux et al., 2007). Furthermore, studies on ligand-protein interactions, such as those conducted by Mary et al. (2020), have shown the potential of similar molecules in modulating biological activities through specific binding mechanisms (Mary et al., 2020).
Potential Applications in Material Science and Biochemistry
The research into compounds with a similar structural framework has extended to material science and biochemistry, with applications ranging from photovoltaic efficiency modeling to the design of bioactive molecules. The work of Yalcin et al. (2020) on the photovoltaic efficiency of benzothiazolinone acetamide analogs exemplifies the intersection of organic synthesis and applied physics, suggesting a route for the use of similar compounds in energy conversion technologies (Yalcin et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-4-yl]-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-13-22-24(16-8-3-2-7-15(16)19)18(26)23(13)12-17(25)21-11-9-14-6-4-5-10-20-14/h2-8,10H,9,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNMBMXCXBBACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)NCCC2=CC=CC=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)


![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)